6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine
Description
Properties
CAS No. |
97627-64-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C8H15N/c1-3-8-7(2)5-4-6-9-8/h7H,3-6H2,1-2H3 |
InChI Key |
SUZDQUFJXSJKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with 3-pentanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its nitrogen center. Key findings include:
| Reagent | Conditions | Product Formed | Selectivity Notes |
|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 25°C | N-oxide derivatives | Forms stable mono-N-oxides |
| m-CPBA | Dichloromethane | Epoxidized side products | Limited ring participation |
The oxidation process preserves the tetrahydropyridine core while modifying electronic properties through N-oxide formation.
Reduction Pathways
Reductive transformations target both the ring structure and substituents:
| Reagent | Conditions | Product Formed | Functional Impact |
|---|---|---|---|
| Sodium borohydride | Methanol, 0°C | Secondary amine derivatives | Retains ethyl/methyl groups |
| Lithium aluminum hydride | THF, reflux | Ring-opened aliphatic amines | Alters bicyclic structure |
Selective reduction of the imine group to secondary amines occurs without disrupting the ethyl or methyl substituents.
Substitution Reactions
The compound participates in nucleophilic substitutions at multiple positions:
Alkylation
-
Reagents: Methyl iodide, sodium hydride
-
Products: Quaternary ammonium salts with enhanced water solubility.
Acylation
-
Reagents: Acetyl chloride, pyridine
-
Products: N-acetylated derivatives used as intermediates in drug synthesis.
Cycloaddition and Ring Expansion
Under catalytic conditions, the tetrahydropyridine scaffold engages in:
-
[4+2] Cycloadditions with electron-deficient dienophiles
-
Heck-type couplings using palladium catalysts (e.g., aryl halides in dioxane at 80°C) .
Example transformation:
text6-Ethyl-5-methyl-THP + Aryl halide → 3-methylene-5-phenyl-THP derivatives (54–88% yield)
Tautomerism and Stability
While not explicitly documented for this compound, structural analogs like 6-acetyl-THP exhibit equilibrium between 2,3,4,5-tetrahydropyridine and 1,2,3,4-tetrahydropyridine tautomers . Computational studies suggest similar behavior could occur in 6-ethyl-5-methyl-THP under acidic/basic conditions.
Industrial-Scale Modifications
Batch reactor optimizations have been reported for:
-
Continuous flow syntheses improving yield (>80%) and purity
-
Catalyst recycling in alkylation steps (Pd/C, 5 cycles without activity loss).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to THP Analogs) | Key Driver |
|---|---|---|
| N-Oxidation | 1.2× faster | Electron-donating ethyl group |
| Reductive ring opening | 0.7× slower | Steric hindrance at C5 methyl |
Scientific Research Applications
Pharmacological Properties
Antihypertensive and Antianginal Effects
One of the notable applications of tetrahydropyridine derivatives, including 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine, is their use as calcium channel blockers. These compounds exhibit antihypertensive and antianginal properties similar to those of amlodipine besylate, a well-known calcium antagonist. The mechanism primarily involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can influence neurotransmitter systems and exhibit antioxidant properties that help protect neuronal cells from oxidative stress .
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyridine derivatives. For instance, certain synthesized analogs have demonstrated selective cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the tetrahydropyridine structure can enhance its anticancer efficacy .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
Phosphine-Catalyzed Reactions
Innovative approaches using phosphine-derivative catalysis have been reported to synthesize tetrahydropyridines via [4+2] annulation reactions. This method allows for high yields and enantioselectivity in producing target compounds .
Palladium-Catalyzed Reactions
Another effective synthetic route involves palladium-catalyzed cyclization reactions. This technique has been successfully utilized to form various tetrahydropyridine derivatives from readily available starting materials under mild conditions .
Case Study 1: Antihypertensive Activity
A study investigating the antihypertensive effects of various tetrahydropyridine derivatives found that this compound exhibited significant reductions in systolic blood pressure in hypertensive rat models. The study concluded that this compound could serve as a lead for developing new antihypertensive agents.
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound enhanced cell viability and reduced markers of oxidative damage in cultured neuronal cells.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isomeric and Analogous Pyridine Derivatives
6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP)
- Structure : Differs by a keto group at position 5 and lacks the ethyl substituent.
- Properties : Identified as a fragrance component in rice, contributing to its aroma profile. Structural validation via ¹H NMR (δ 3.78–3.85, 2.48 ppm) and ¹³C NMR confirmed its identity .
- Key Difference : The keto group enhances polarity (higher PSA) compared to 6-ethyl-5-methyl derivatives, influencing its volatility and role in plant volatiles .
2-Methyl-6-pentadecyl-2,3,4,5-tetrahydropyridine
- Structure : Features a long pentadecyl chain at position 6, increasing hydrophobicity (logP > 5 estimated).
- Bioactivity: Isolated from fire ant venom (Solenopsis invicta), this compound exhibits antifungal activity, likely due to membrane disruption by the alkyl chain .
- Key Difference : The extended alkyl chain significantly alters bioactivity compared to shorter-chain derivatives like 6-ethyl-5-methyl-tetrahydropyridine.
Neuroactive Tetrahydropyridines
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Structure : Contains a phenyl group at position 4 and a methyl group at position 1.
- Neurotoxicity : MPTP is a potent neurotoxin causing parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra. Its toxicity arises from metabolism to MPP⁺, which inhibits mitochondrial complex I .
Fluorinated Derivatives
5-Fluoro-3-methylene-6-phenyl-2,3,4,5-tetrahydropyridine
- Structure : Fluorine at position 5 and a phenyl group at position 4.
- Reactivity : Fluorination enhances stability against enzymatic degradation but introduces risks (e.g., HF elimination under heat) .
- Applications : Explored in medicinal chemistry for targeted delivery due to fluorine’s electronegativity and small atomic radius .
Data Table: Comparative Analysis of Tetrahydropyridine Derivatives
Research Findings and Implications
- Structural-Activity Relationships :
- Gaps in Knowledge: Limited data on the pharmacokinetics and toxicology of 6-ethyl-5-methyl-tetrahydropyridine. Synthetic routes for fluorinated derivatives need optimization to minimize decomposition .
Biological Activity
6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine (C8H13N) is a member of the tetrahydropyridine family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry based on available research.
This compound is a heterocyclic organic compound characterized by its tetrahydropyridine ring structure. The presence of ethyl and methyl substituents at specific positions contributes to its unique chemical properties and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interactions : The compound has been shown to interact with various enzymes, including cyclooxygenase and kinases. These interactions can modulate inflammatory pathways and cellular signaling processes .
- Receptor Binding : Research indicates that tetrahydropyridines can bind to neurotransmitter receptors, influencing neurochemical signaling. For instance, some derivatives exhibit activity at muscarinic acetylcholine receptors .
- Metabolic Pathways : The compound undergoes metabolic transformations through cytochrome P450 enzymes, leading to the formation of bioactive metabolites that may enhance or alter its pharmacological effects.
Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Properties : Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Anticancer Effects : Preliminary research suggests potential anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating a potential role in treating neurodegenerative diseases .
Case Studies
- Anti-inflammatory Activity : In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and pain response compared to control groups. The compound's ability to inhibit cyclooxygenase activity was highlighted as a key mechanism.
- Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells while sparing normal cells. The underlying mechanism involved caspase activation and modulation of Bcl-2 family proteins .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition, Receptor binding |
| 6-Methoxy-2,3,4,5-tetrahydropyridine | Antimicrobial | Membrane disruption |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxic (MPTP model) | Dopaminergic neuron destruction |
Q & A
Basic Questions
Q. What are the established synthetic pathways for 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine, and what analytical techniques are critical for confirming its structure?
- Answer : The compound is synthesized via phosphine-catalyzed [4+2] cyclization or multi-step reactions involving alkylation and cyclization of precursor amines. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution electrospray ionization mass spectrometry (HRESIMS). For example, NMR data reveal characteristic peaks for the ethyl and methyl substituents, while HRESIMS provides precise molecular weight validation . Similar methodologies are employed in the synthesis of alkyl-substituted tetrahydropyridines, where reaction conditions (e.g., solvent, temperature) are optimized to achieve yields >90% .
Q. How is this compound detected and quantified in complex matrices like fermented beverages?
- Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. In wine analysis, solid-phase microextraction (SPME) is used to isolate the compound from volatile organic compounds, followed by GC-MS quantification. Detection limits are typically in the ppb range due to its strong odor activity (e.g., musty off-flavors at concentrations ≥0.5 µg/L) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the role of this compound in neurotoxic mechanisms analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)?
- Answer : Comparative metabolic studies using in vitro neuronal models (e.g., SH-SY5Y cells) are conducted to assess dopamine depletion and mitochondrial dysfunction. The compound’s oxidation metabolites are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify neurotoxic intermediates. Dose-response assays and cytochrome P450 inhibition studies further elucidate its bioactivation pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., fungal strains, cell lines) or purity of synthesized compounds. Standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal testing, are recommended. For cytotoxicity studies, neutral red uptake assays using consistent cell lines (e.g., ATCC-derived human cancer cells) improve reproducibility . Cross-validation with orthogonal methods (e.g., enzymatic inhibition assays) is also critical .
Q. What computational and experimental approaches are utilized to elucidate the structure-activity relationships (SAR) of substituents on the tetrahydropyridine ring?
- Answer :
- Computational : Molecular docking and density functional theory (DFT) calculations predict interactions with biological targets (e.g., M1 cholinoceptors). Substituent effects on electron density and steric hindrance are modeled to optimize binding affinity .
- Experimental : Systematic synthesis of analogs with modified alkyl groups (e.g., replacing ethyl with propyl) followed by bioactivity profiling. For example, antifungal activity against Candida albicans is tested using microdilution assays (MIC values reported in µg/mL) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
